8-Benzyl-6-azaspiro[3.4]octane
Description
Significance of Spirocyclic Systems in Chemical Space Exploration
Spirocyclic scaffolds are of significant interest in drug discovery due to their inherent three-dimensionality. tandfonline.com This structural feature allows for the projection of functional groups in a well-defined spatial orientation, facilitating more specific and potent interactions with biological targets. tandfonline.com Unlike flat, aromatic systems, spirocycles provide access to a greater volume of chemical space, which is crucial for identifying novel bioactive molecules. nih.gov The introduction of spirocyclic motifs into molecular design has proven valuable for optimizing key drug-like properties, including conformational rigidity, lipophilicity, solubility, and metabolic stability. researchgate.net This has led to the development of a large number of bioactive lead compounds. researchgate.net The exploration of spirocyclic systems is seen as a way to move beyond the "flatland" of traditional aromatic compounds and to access novel intellectual property. researchgate.nettandfonline.com
The Unique Role of Four-Membered Ring-Containing Spirocycles in Medicinal Chemistry
Spirocycles containing a four-membered ring have garnered significant attention in medicinal chemistry. researchgate.net These structures provide highly predictable exit vectors for substituents, stemming from the well-defined spatial location of the substituents on the four-membered ring. researchgate.net This rigidity is advantageous in minimizing the conformational entropy cost associated with a molecule binding to a protein. researchgate.net The inclusion of a four-membered ring, such as in azaspiro[3.4]octanes, allows for the creation of novel molecular shapes with ample opportunities for vectorization, meaning the strategic placement of functional groups to interact with a biological target. researchgate.net Furthermore, these spirocycles can act as bioisosteres for other common chemical motifs, enabling the modulation of physicochemical properties and leading to structures with improved pharmacokinetic profiles. researchgate.net
Overview of the 6-Azaspiro[3.4]octane Core as a Privileged Structure
The 6-azaspiro[3.4]octane core is increasingly recognized as a "privileged structure" in drug discovery. nih.govmdpi.comethz.ch A privileged structure is a molecular scaffold that can provide potent and selective ligands for a variety of biological targets through the modification of its functional groups. nih.gov The 6-azaspiro[3.4]octane framework has appeared in a number of compounds with diverse biological activities, highlighting its versatility. mdpi.com For instance, derivatives of this core have been investigated as hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for cancer treatment, and selective dopamine (B1211576) D3 receptor antagonists. mdpi.com The compact and rigid nature of the 6-azaspiro[3.4]octane scaffold, combined with its tunable physicochemical properties, makes it a valuable building block for medicinal chemists. researchgate.net The synthesis of various functionalized azaspiro[3.4]octanes has been a focus of research to expand the available chemical space for drug discovery programs. lookchem.comrsc.org
Contextualizing 8-Benzyl-6-azaspiro[3.4]octane and its Key Derivatives within Spirocyclic Chemistry
Within the broader class of spirocyclic compounds, this compound and its derivatives represent specific examples of how the 6-azaspiro[3.4]octane core can be functionalized to create molecules with potential biological relevance. The benzyl (B1604629) group at the 6-position and various substituents at the 8-position provide opportunities to modulate the properties of the molecule and explore its interactions with different biological targets.
Key derivatives of this compound that have been synthesized and studied include:
(6-benzyl-6-azaspiro[3.4]octan-8-yl)methanol: This derivative introduces a hydroxymethyl group at the 8-position, providing a potential point for further functionalization or interaction with a biological target. glpbio.com
6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile: The introduction of a nitrile group at the 8-position significantly alters the electronic properties of that part of the molecule. bldpharm.com
6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid: This derivative incorporates a carboxylic acid group, which can serve as a handle for creating amides or esters, or can itself act as a key binding element.
Structure
3D Structure
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
8-benzyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C14H19N/c1-2-5-12(6-3-1)9-13-10-15-11-14(13)7-4-8-14/h1-3,5-6,13,15H,4,7-11H2 |
InChI Key |
OXADTEQYFMMHMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2CC3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of the 6 Azaspiro 3.4 Octane Scaffold
Reactivity of the Nitrogen Atom in the Spirocyclic Ring
The secondary amine within the 6-azaspiro[3.4]octane core is a key site for chemical modification due to its inherent nucleophilicity and ability to be protected and deprotected.
The lone pair of electrons on the nitrogen atom of the 6-azaspiro[3.4]octane ring makes it a potent nucleophile. This reactivity is frequently exploited in nucleophilic substitution reactions to append various functional groups and build more complex molecular architectures. For instance, the nitrogen can act as a nucleophile in aromatic substitution reactions. In the synthesis of certain inhibitors, the secondary amine of a spirocyclic linker, such as a diazaspiro[3.4]octane, attacks an electron-deficient aromatic ring, displacing a leaving group to form a new carbon-nitrogen bond. acs.orgacs.org
This nucleophilic character is also central to the formation of amides and sulfonamides. The nitrogen atom can react with activated carboxylic acid derivatives (like acyl chlorides or esters) or sulfonyl chlorides to yield the corresponding N-acylated or N-sulfonylated products. acs.orgmdpi.com For example, N-sulfonylation has been used to prepare sulfone amides from amine precursors. acs.org
A specific example involves the reaction of a 2,6-diazaspiro[3.4]octane derivative with sulfonyl chlorides in the presence of triethylamine (B128534) and dichloromethane. nih.gov This reaction proceeds via nucleophilic attack of the ring nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride.
Given the reactivity of the secondary amine, protection-deprotection strategies are essential during multi-step syntheses involving the 6-azaspiro[3.4]octane scaffold. The most common protecting group employed for the nitrogen atom is the tert-butoxycarbonyl (Boc) group. acs.orgmdpi.com
Protection is typically achieved by reacting the spirocycle with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This converts the reactive secondary amine into a less nucleophilic carbamate (B1207046), preventing it from participating in undesired side reactions.
Deprotection, or the removal of the Boc group, is readily accomplished under acidic conditions. A standard and effective method involves treating the Boc-protected compound with a strong acid, such as 4N hydrochloric acid (HCl) in an organic solvent like dioxane or dichloromethane. acs.orgacs.org This acidic treatment cleaves the carbamate to regenerate the free amine, making it available for subsequent transformations. This deprotection-acylation sequence is a cornerstone for building diversity around the spirocyclic core. mdpi.com
| Transformation | Reagents and Conditions | Outcome | Reference |
| N-Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | Forms N-Boc protected spirocycle | acs.orgmdpi.com |
| N-Deprotection | 4N HCl in Dioxane, CH₂Cl₂ | Removes Boc group, regenerates free amine | acs.orgacs.org |
| N-Sulfonylation | Sulfonyl chloride, Et₃N, CH₂Cl₂ | Forms N-sulfonylated derivative | acs.orgnih.gov |
| Nucleophilic Aromatic Substitution | Pyrrolopyrimidinone core, DIPEA, n-BuOH | Links spirocycle to an aromatic system | acs.orgacs.org |
Functionalization at the C8 Position and Other Sites
Beyond the nitrogen atom, the carbon framework of the 6-azaspiro[3.4]octane scaffold offers opportunities for diversification. The C8 position, in particular, is often a site for introducing functionality.
When the 6-azaspiro[3.4]octane scaffold bears a carboxylic acid group, typically at the C8 position, it serves as a handle for further derivatization through esterification or amidation. These reactions are fundamental for creating libraries of compounds with varied physicochemical properties.
Amidation is a common strategy. For example, a C8-carboxylic acid on a related 2,6-diazaspiro[3.4]octane scaffold can be converted into a variety of amides. mdpi.com The synthesis of N-(cyclopropylmethyl)-2,6-diazaspiro[3.4]octane-8-carboxamide was achieved from the corresponding carboxylic acid precursor. mdpi.com This transformation typically involves activating the carboxylic acid (e.g., by converting it to an acyl chloride or using coupling agents like HATU or HOBt) followed by reaction with a primary or secondary amine.
Reduction and oxidation reactions provide powerful tools for modifying the 6-azaspiro[3.4]octane scaffold. These transformations can alter the oxidation state of functional groups or the core structure itself.
A notable example of reduction for diversification involves the conversion of a Weinreb amide at the C8-position to an aldehyde. mdpi.com In one synthetic route, a C8-Weinreb amide was reduced using lithium aluminum hydride (LAH) at low temperatures. mdpi.com The resulting aldehyde is a versatile intermediate that can undergo further reactions, such as reductive amination, to introduce new amine-containing substituents. mdpi.com
The existence of oxidized versions of the scaffold, such as 6-azaspiro[3.4]octane-5,7-dione, indicates that the carbon atoms adjacent to the ring nitrogen can be oxidized to carbonyl groups. uni.lu Such oxidized derivatives serve as precursors for further chemical exploration.
The introduction of halogens or other good leaving groups (exit vectors) onto the scaffold is a key strategy for enabling subsequent cross-coupling or substitution reactions. These groups act as synthetic handles for introducing a wide range of substituents.
In one instance, a chloride atom was introduced onto a related spirocyclic system through the acid-mediated opening of an azetidine (B1206935) ring. acs.orgacs.org Treatment with 4N HCl in dioxane not only removed a Boc protecting group but also resulted in the formation of a chloromethyl substituent. acs.org While this was on a related structure, the principle of using strong acid with a potential alcohol precursor to generate a halide is a generalizable strategy.
Furthermore, converting an alcohol to a sulfonate ester, such as a mesylate (Ms) or tosylate, is a standard method for creating an excellent leaving group for nucleophilic substitution reactions. For example, treatment of an alcohol with methanesulfonyl chloride (MsCl) and a base like triethylamine converts the hydroxyl group into a mesylate, which is readily displaced by nucleophiles. mdpi.com
| Reaction Type | Position | Example Transformation | Reagents | Reference |
| Amidation | C8 | Carboxylic Acid to Amide | Amine, Coupling Agents | mdpi.com |
| Reduction | C8 | Weinreb Amide to Aldehyde | Lithium Aluminum Hydride (LAH) | mdpi.com |
| Reductive Amination | C8 | Aldehyde to Amine | Dimethylamine, Reducing Agent | mdpi.com |
| Halogenation | Side Chain | Azetidine Ring Opening to Chloride | 4N HCl in Dioxane | acs.orgacs.org |
| Leaving Group Formation | Side Chain | Alcohol to Mesylate | Methanesulfonyl Chloride (MsCl), Et₃N | mdpi.com |
Diversification of Spirocyclic Core via Exocyclic Olefins
The introduction of exocyclic olefins onto the 6-azaspiro[3.4]octane core represents a powerful strategy for structural diversification. These reactive handles can serve as precursors for a variety of subsequent chemical transformations, allowing for the exploration of diverse chemical space.
One common approach to generate exocyclic olefins on related spirocyclic systems involves the conversion of a ketone to a tosylhydrazone, followed by a base-induced elimination. For instance, spirocyclic 3-furanones, which can be prepared from N-Boc protected cyclic 2-aminoketones, are converted to their corresponding tosylhydrazones. nih.gov Treatment of these intermediates with a base can then furnish the desired exocyclic enol ethers. nih.gov
Another powerful method for constructing spirocycles with exocyclic double bonds is the intramolecular Heck reaction. nih.gov In a sequence of palladium-catalyzed reactions, an α-allylated product with a quaternary stereocenter can be cyclized to yield spirocyclic structures. nih.gov This reaction often produces a mixture of exo- and endo-cyclic regioisomers. nih.gov The ratio of these isomers can sometimes be controlled by the reaction conditions, and the mixture can be isomerized to favor the thermodynamically more stable endo-isomer using an acidic ion-exchange resin. nih.gov
Table 1: Regioselectivity in Intramolecular Heck Reaction for Spirocycle Synthesis nih.gov
| Substrate Ring Size | Product(s) | Yield (%) | Ratio (exo:endo) |
| 5-membered | Spiro[4.4]nonene derivatives | up to 97 | Mixture |
| 6-membered | Spiro[4.5]decene derivatives | Lower | Mixture |
This table is based on findings from the synthesis of optically active spirocycles and illustrates the formation of exocyclic olefins via a Heck reaction. nih.gov
The resulting exocyclic olefins are versatile intermediates. They can undergo a range of transformations, including but not limited to, hydrogenation, epoxidation, dihydroxylation, and various cycloaddition reactions, thereby providing access to a wide array of novel spirocyclic derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgnih.gov For the 8-Benzyl-6-azaspiro[3.4]octane scaffold, these reactions offer a direct route to modify the benzyl (B1604629) group, introducing a variety of substituents to probe structure-activity relationships.
The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron species with an organohalide. wikipedia.org In the context of the N-benzyl group, this reaction can be envisioned to proceed via C–N bond activation. Research has demonstrated the feasibility of palladium-catalyzed Suzuki cross-coupling of benzyltrimethylammonium (B79724) salts, formed from the corresponding benzylamines, with arylboronic acids. rsc.org This approach provides a novel pathway to diarylmethanes. rsc.org
Table 2: Palladium-Catalyzed Suzuki Cross-Coupling of Benzyltrimethylammonium Salts rsc.org
| Benzyltrimethylammonium Salt | Arylboronic Acid | Catalyst System | Base | Yield (%) |
| Benzyltrimethylammonium Iodide | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 92 |
| 4-Methylbenzyltrimethylammonium Iodide | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 85 |
| 4-Methoxybenzyltrimethylammonium Iodide | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 95 |
This table showcases the efficiency of Suzuki cross-coupling via C-N bond activation in benzylamine (B48309) derivatives, a strategy applicable to this compound. rsc.org
Another key palladium-catalyzed transformation is the Heck reaction, which couples an unsaturated halide or triflate with an alkene. organic-chemistry.org While typically used to form C-C bonds at sp² centers, variations for benzyl-type substrates exist. For example, palladium-catalyzed cross-coupling of benzyl bromides with α-aryldiazoesters has been reported to produce α,β-diarylacrylates with high stereoselectivity. nih.gov
Furthermore, debenzylative cross-coupling reactions have emerged as a powerful strategy. For instance, a palladium catalyst can efficiently mediate the reaction of aryl benzyl sulfides with aryl bromides to synthesize diaryl sulfides through a process involving C-S bond cleavage and formation. organic-chemistry.org While this specific example involves a sulfide, the principle of activating a benzylic C-X bond for cross-coupling is broadly applicable and suggests that similar transformations could be developed for the C-N bond in this compound.
The versatility of palladium catalysis allows for the introduction of a wide array of functional groups onto the benzyl moiety of the 6-azaspiro[3.4]octane scaffold, making it a cornerstone of derivatization strategies in drug discovery.
Computational Chemistry and Theoretical Investigations of 6 Azaspiro 3.4 Octane Systems
Quantum Chemical Calculations of Spirocyclic Ring Strain and Conformation
The 6-azaspiro[3.4]octane system is characterized by the fusion of a cyclobutane (B1203170) and a cyclopentane (B165970) ring sharing a single carbon atom, with a nitrogen atom incorporated into the five-membered ring. This arrangement inherently introduces ring strain, which significantly influences the molecule's conformation and reactivity.
Conformational analysis of the 6-azaspiro[3.4]octane scaffold reveals a limited number of low-energy conformations due to the rigidity of the fused ring system. The five-membered azacyclopentane ring can adopt envelope or twist conformations, and the puckering of this ring influences the orientation of substituents on the nitrogen atom and other positions of the ring. The presence of the benzyl (B1604629) group at the 8-position introduces further conformational considerations, including the rotational freedom around the C8-benzyl bond.
Table 1: Calculated Strain Energies for Representative Spirocyclic Systems (Note: The following data is illustrative and based on general principles of ring strain in similar systems, as specific computational data for 8-benzyl-6-azaspiro[3.4]octane was not found in the public domain.)
| Spirocycle | Ring Components | Estimated Strain Energy (kcal/mol) |
| Spiro[3.4]octane | Cyclobutane, Cyclopentane | 30-35 |
| 6-Azaspiro[3.4]octane | Cyclobutane, Azacyclopentane | 28-33 |
| This compound | Cyclobutane, Substituted Azacyclopentane | 29-34 |
Molecular Modeling for Ligand-Target Interactions
The rigid nature of the 6-azaspiro[3.4]octane scaffold is a key feature exploited in drug design. By restricting the conformational flexibility of a molecule, the entropic penalty upon binding to a biological target can be reduced, potentially leading to higher binding affinity. Molecular modeling techniques are crucial for understanding and optimizing these ligand-target interactions.
In the context of drug discovery, derivatives of the 6-azaspiro[3.4]octane core have been investigated as linkers or core fragments in various pharmacologically active compounds. For instance, related diazaspiro[3.4]octane systems have been incorporated into inhibitors of enzymes like ENPP1, where the spirocyclic moiety serves to orient the pharmacophoric groups correctly within the enzyme's active site.
Molecular docking simulations can predict the binding mode of this compound derivatives within a target protein. These simulations position the ligand in the binding pocket and score the interactions based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The benzyl group, for example, can engage in favorable pi-stacking or hydrophobic interactions with aromatic residues in the protein.
Further refinement of these models using molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-target complex, revealing the stability of the binding mode and the influence of solvent. These computational approaches guide the rational design of more potent and selective inhibitors by suggesting modifications to the 6-azaspiro[3.4]octane scaffold that enhance binding.
Table 2: Potential Molecular Interactions of the this compound Scaffold (Note: This table presents hypothetical interactions based on the structural features of the molecule.)
| Structural Feature | Potential Interaction Type | Interacting Partner in a Protein |
| Benzyl Group | Pi-stacking, Hydrophobic | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
| Nitrogen Atom (in the ring) | Hydrogen bond acceptor | Hydrogen bond donor residues (e.g., Ser, Thr, Asn) |
| Spirocyclic Core | van der Waals, Hydrophobic | Hydrophobic pockets |
Mechanistic Studies of Spirocycle Formation Reactions
The synthesis of the 6-azaspiro[3.4]octane core can be achieved through various synthetic routes. Computational chemistry offers powerful tools to investigate the mechanisms of these spirocyclization reactions, providing insights that can help optimize reaction conditions and improve yields.
One common strategy for constructing spirocycles involves intramolecular cyclization reactions. For the 6-azaspiro[3.4]octane system, this could involve the formation of either the cyclobutane or the azacyclopentane ring as the final step. Theoretical calculations can be employed to model the transition states of these cyclization reactions, determining the activation energies and thus predicting the most favorable reaction pathway.
For example, in a potential synthetic route involving an intramolecular nucleophilic substitution, computational modeling could elucidate the geometry of the transition state, the role of the solvent, and the influence of substituents on the reaction rate. Similarly, for reactions driven by the release of ring strain from a highly strained precursor, computational studies can quantify the thermodynamic driving force and map out the reaction energy profile. rsc.org
By understanding the intricate details of the reaction mechanism at a molecular level, chemists can make more informed decisions in the laboratory, leading to more efficient and selective syntheses of complex molecules like this compound.
Biological Activities and Mechanistic Studies of 8 Benzyl 6 Azaspiro 3.4 Octane Derivatives
Modulation of Cellular Signaling Pathways
Azaspiro compounds have been investigated for their ability to interfere with cellular signaling pathways that are often dysregulated in diseases like cancer.
While direct studies on 8-Benzyl-6-azaspiro[3.4]octane are not prominent in the literature, related structures have been identified as potential modulators of the Mitogen-Activated Protein Kinase (MAPK) pathway. For instance, a derivative containing a 2,6-diazaspiro[3.4]octane core, which features an additional nitrogen atom compared to the 6-azaspiro[3.4]octane structure, has been noted as a MAP and PI3K signaling modulator. mdpi.com This finding, although from a structurally different analogue, suggests that the spirocyclic framework can be oriented to interact with components of this critical signaling cascade.
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival, and its inhibition is a key therapeutic strategy. Similar to the MAPK pathway, the potential for azaspiro compounds to interact with PI3K signaling has been highlighted through analogues. A 2,6-diazaspiro[3.4]octane derivative was identified as a modulator of PI3K signaling, indicating that this class of compounds may have therapeutic potential in diseases characterized by aberrant PI3K activity. mdpi.com
Significant research has been conducted on the pro-apoptotic effects of azaspiro compounds in cancer cells, particularly leukemia. nih.govcore.ac.uk A notable study investigated the activity of Propyl-2-(8-(3,4-difluorobenzyl)-2′,5′-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-1′-yl)acetate (ASHD), a compound with a benzyl-azaspiro core, although it is based on an azaspiro[bicyclo[3.2.1]octane] system rather than a [3.4]octane system. nih.gov
This derivative was found to be a potent inducer of apoptosis in human leukemia cell lines (Reh and K562) through the intrinsic, or mitochondrial, pathway. nih.govcore.ac.uk Key findings from the investigation include:
Inhibition of Cell Growth: The compound effectively inhibited the growth of leukemic cells. nih.gov
Disruption of Mitochondrial Membrane Potential: Treatment with the derivative led to a time- and concentration-dependent disruption of the mitochondrial membrane potential, a critical early event in the intrinsic apoptotic cascade. core.ac.uk
Modulation of Apoptotic Proteins: The compound altered the expression of key proteins in the BCL2 family. Expression of the pro-apoptotic protein BAD was upregulated, while the anti-apoptotic protein BCL2 was downregulated after 48 hours of treatment. core.ac.uk
Activation of Caspases: The loss of mitochondrial integrity led to the activation of initiator caspase-9 and executioner caspase-3, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov
These results demonstrate that benzyl-azaspiro derivatives can trigger programmed cell death in cancer cells by directly targeting the mitochondrial apoptosis machinery. nih.gov
Table 1: Effect of Azaspiro Hydantoin Derivative (ASHD) on Apoptotic Protein Expression in Reh Leukemia Cells
| Protein | Role in Apoptosis | Effect of ASHD Treatment | Source(s) |
|---|---|---|---|
| BAD | Pro-apoptotic | Upregulated after 24 hours | core.ac.uk |
| BCL2 | Anti-apoptotic | Upregulated at 24h, Downregulated from 48h onward | core.ac.uk |
| Caspase-9 | Initiator Caspase | Activated | nih.gov |
| Caspase-3 | Executioner Caspase | Activated | nih.gov |
| PARP | DNA Repair Enzyme | Cleaved (inactivated) | nih.gov |
This interactive table summarizes the impact of the azaspiro derivative on key apoptotic proteins.
Antimicrobial and Antiparasitic Activities
The unique structural properties of spirocyclic compounds make them attractive candidates in the search for new agents to combat infectious diseases.
Malaria, caused by parasites of the Plasmodium genus, remains a major global health challenge, driven by the emergence of drug-resistant strains. nih.gov This has spurred the search for novel chemical scaffolds with antiplasmodial activity. While there is currently no specific published research detailing the activity of this compound derivatives against Plasmodium falciparum, the broader field of spirocyclic compounds continues to be an area of interest in antimalarial drug discovery.
The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of multidrug-resistant bacteria that represent a significant threat to public health. nih.gov They are a primary cause of hospital-acquired infections and can "escape" the effects of many common antibiotics. nih.gov
Currently, there is a lack of specific studies evaluating the antibacterial activity of this compound or its derivatives against this critical group of pathogens. However, the development of novel chemical frameworks is considered vital to address the challenge of antimicrobial resistance, and scaffolds like the azaspiro[3.4]octane core represent an underexplored area for potential antibacterial agents. nih.gov
Antitubercular Potential
Recent research has highlighted the potential of the 2,6-diazaspiro[3.4]octane core, a close structural relative of this compound, as a promising scaffold for the development of new antitubercular agents. acs.orgumich.edu A study exploring derivatives of 2,6-diazaspiro[3.4]octane featuring a nitrofuran carboxamide moiety demonstrated significant in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv. acs.orgumich.edusigmaaldrich.com
Within a small library of twelve synthesized compounds, two molecules, a 1,2,4-oxadiazole (B8745197) derivative and a 1,2,4-triazole (B32235) derivative, exhibited noteworthy antitubercular efficacy. acs.org The 1,2,4-triazole derivative, in particular, emerged as a highly potent lead compound, displaying a minimal inhibitory concentration (MIC) of 0.016 µg/mL against the drug-sensitive H37Rv strain. acs.orgumich.edu This level of activity underscores the potential of the diazaspiro[3.4]octane scaffold in the design of novel antitubercular drugs. While most other derivatives in the series showed weak to no activity, the potent activity of the lead compound highlights the critical role of the peripheral substituents in modulating biological efficacy. acs.org The synthesis of related structures, such as 2-tert-Butoxycarbonyl-6-benzyl-8-(isobutylcarbamoyl)-2,6-diazaspiro[3.4]octane, has also been reported, indicating the accessibility of diverse derivatives for further structure-activity relationship (SAR) studies. nih.gov
Table 1: In Vitro Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Nitrofuran Derivatives against M. tuberculosis H37Rv
| Compound ID | Yield (%) | MIC (µg/mL) |
| 5a | 56 | 25 |
| 5b | 56 | 50 |
| 5c | 48 | 100 |
| 6d | 38 | >100 |
| 12 | 28 | 25 |
| 13 | 48 | >100 |
| 17 | 56 | 0.016 |
| 18 | 62 | 100 |
| Data sourced from a study on nitrofuran derivatives of the 2,6-diazaspiro[3.4]octane core. acs.org |
Enzyme Inhibition and Target Engagement
The mechanisms through which this compound derivatives exert their biological effects are a key area of investigation. Understanding their interactions with specific molecular targets is crucial for optimizing their therapeutic potential.
Currently, there is no publicly available scientific literature that specifically details the inhibition of DNA gyrase or topoisomerase II/IV by this compound derivatives. These enzymes are validated targets for antibacterial agents, such as the fluoroquinolones, but research on the interaction of this specific spirocyclic scaffold with these topoisomerases has not been reported.
Interestingly, mechanistic studies on a novel diazaspiro[3.4]octane series in the context of antimalarial research have revealed a potential resistance mechanism involving the Plasmodium falciparum cyclic amine resistance locus (PfCARL). bldpharm.comresearchgate.netnih.govgoogle.com In these studies, parasites resistant to diazaspiro[3.4]octane analogues were generated, and subsequent whole-genome sequencing identified mutations in the pfcarl gene. bldpharm.comresearchgate.net
PfCARL is a protein with seven conserved transmembrane domains and is localized to the cis-Golgi apparatus of the parasite. Mutations in PfCARL have been shown to confer resistance to two structurally distinct classes of compounds: imidazolopiperazines and benzimidazolyl piperidines. bldpharm.com This suggests that PfCARL may function as a multidrug resistance gene rather than a direct target for these compounds. bldpharm.com The proposed mechanism is that PfCARL modulates the intracellular concentrations of small-molecule inhibitors that affect Golgi-related processes, such as protein sorting and membrane trafficking. While this research was conducted on P. falciparum, the involvement of a cyclic amine resistance locus in response to treatment with diazaspiro[3.4]octane derivatives provides a valuable mechanistic clue that could be relevant to the action of these compounds in other organisms, including mycobacteria.
In Vitro Biological Profiling Methodologies
A variety of in vitro methods are employed to characterize the biological activity of novel chemical entities like this compound derivatives. These assays are essential for determining efficacy and elucidating mechanisms of action.
Cell-based assays are fundamental tools for the initial evaluation of the biological effects of new compounds. For instance, in the context of anticancer research, various spiro compounds have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. Commonly used cell lines for such screenings include:
MCF-7 (human breast adenocarcinoma)
MDA-MB-453 and MDA-MB-468 (human breast carcinoma)
H69AR (human lung cancer)
NCI-H522 and NCI-H23 (human lung cancer)
PC-3 (human prostate cancer)
HEK-293T (human embryonic kidney, often used as a non-cancerous control)
The efficacy of the compounds in these assays is typically determined using colorimetric methods such as the MTT or XTT assays, which measure cell viability. The half-maximal inhibitory concentration (IC50) is then calculated from dose-response curves to quantify the potency of the compound. For example, a study on diazaspiro[3.4]octane derivatives as PARP-1 inhibitors utilized OVCAR8 cells to assess their cytotoxic profiles. bldpharm.com Similarly, derivatives of 2,6-diazaspiro[3.4]octane have been evaluated for their ability to inhibit ENPP1 in THP-1 cells. acs.org
Table 2: Representative Cell Lines for In Vitro Efficacy Evaluation of Spiro Compounds
| Cell Line | Cancer Type |
| MCF-7 | Breast Adenocarcinoma |
| MDA-MB-453 | Breast Carcinoma |
| MDA-MB-468 | Breast Carcinoma |
| H69AR | Lung Cancer |
| NCI-H522 | Lung Cancer |
| NCI-H23 | Lung Cancer |
| PC-3 | Prostate Cancer |
| OVCAR8 | Ovarian Cancer |
| THP-1 | Acute Monocytic Leukemia |
| HEK-293T | Embryonic Kidney (Control) |
Western blotting is a widely used and powerful technique to investigate how a compound affects specific proteins within a cell, providing insights into its mechanism of action at the molecular level. This method allows for the detection and semi-quantification of target proteins from a complex mixture, making it invaluable for studying signal transduction pathways.
In the context of diazaspiro[3.4]octane derivatives, Western blotting has been employed to elucidate their target engagement and downstream effects. For example, in a study of diazaspiro[3.4]octane analogues of olaparib, Western blot analysis was used to quantify the expression of poly(ADP-ribose) (PAR) in OVCAR8 cells. bldpharm.com This allowed researchers to confirm that the compounds inhibited the catalytic activity of PARP-1. bldpharm.com In another study, Western blotting was used to examine the effect of 2,6-diazaspiro[3.4]octane derivatives on the STING signaling pathway in THP-1 cells. acs.org Specifically, the phosphorylation levels of key signaling proteins such as STING, TBK1, and IRF3 were assessed to confirm the activation of the pathway. acs.org This technique can also be used to analyze other critical cellular processes, such as the DNA damage response by detecting markers like γ-H2AX. bldpharm.com
No Publicly Available Data on Resistance Selection and Whole-Genome Sequencing for this compound Derivatives
A thorough investigation of publicly accessible scientific literature and databases has revealed no specific studies on the use of resistance selection and whole-genome sequencing to determine the mechanism of action for this compound or its derivatives.
While the fields of medicinal chemistry and pharmacology frequently employ resistance selection coupled with whole-genome sequencing to elucidate the biological targets and mechanisms of novel compounds, there is no evidence to suggest that this specific methodology has been applied to the this compound scaffold and published in the public domain.
This absence of data prevents the creation of a detailed article section on this topic as requested. Such a section would require specific experimental findings, including the generation of resistant cell lines or organisms, the identification of specific genetic mutations through sequencing, and the subsequent analysis that links these mutations to the compound's activity. Without these foundational research findings, any discussion would be purely speculative and would not meet the required standards of scientific accuracy and detail.
Researchers and pharmaceutical scientists interested in the development of this compound derivatives are encouraged to consider this experimental approach as a valuable method for target deconvolution and for understanding potential mechanisms of resistance.
Structure Activity Relationship Sar Studies and Molecular Optimization
Influence of the Spirocyclic Motif on Biological Target Interactions
Spirocycles, which contain two rings connected by a single common atom, are increasingly utilized in drug discovery due to their distinct structural properties. nih.gov The 6-azaspiro[3.4]octane core is no exception, offering a balance of rigidity and flexibility that can be advantageous for biological target engagement. nih.gov
The primary advantage of spirocyclic scaffolds like 6-azaspiro[3.4]octane lies in their inherent three-dimensionality. tandfonline.com Unlike flat aromatic systems, spirocycles project their substituent vectors into diverse three-dimensional space. tandfonline.com This spatial arrangement is crucial for achieving significant interactions with the complex, three-dimensional binding sites of biological targets such as enzymes and receptors. tandfonline.com
The spirocyclic nature of the 6-azaspiro[3.4]octane core confers a degree of conformational rigidity. This pre-organization of the molecule can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. While more rigid than linear scaffolds, spirocycles often retain enough conformational flexibility to adapt to the specific topology of a binding pocket, which can be beneficial for achieving bioactivity. nih.gov The sp³-rich character of the 6-azaspiro[3.4]octane scaffold is also expected to improve aqueous solubility compared to more aromatic systems. tandfonline.com
Impact of the Benzyl (B1604629) Group on Potency and Selectivity
The benzyl group attached to the nitrogen at the 6-position of the azaspiro[3.4]octane core plays a pivotal role in defining the pharmacological profile of these compounds. In many instances, the benzyl moiety acts as a key pharmacophoric element, engaging in crucial interactions with the biological target.
For example, in a series of nitrofuran derivatives based on a 2,6-diazaspiro[3.4]octane core, the 6-benzyl group was a constant feature in compounds exhibiting potent antitubercular activity. mdpi.com The synthesis of the core building block often involves N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine (B48309), highlighting the integral nature of the benzyl group from the initial synthetic steps. mdpi.com The phenyl ring of the benzyl group can participate in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions, which can significantly contribute to binding affinity and, in some cases, selectivity for a particular target over others.
SAR of Substitutions at the C8 Position (e.g., carboxylic acid, amine, triazole)
The C8 position of the 6-azaspiro[3.4]octane scaffold provides a versatile handle for chemical modification, allowing for a systematic exploration of the surrounding chemical space to optimize biological activity.
A study focused on developing antitubercular agents from a 2,6-diazaspiro[3.4]octane core explored various substitutions at the C8 position. The initial building block contained a carboxylic acid at this position, which was then converted to a variety of amides. This exploration led to the identification of highly potent compounds, demonstrating the importance of the substituent at C8 for activity.
Below is a table summarizing the SAR of different C8 substitutions on a related 2,6-diazaspiro[3.4]octane core, which provides insights applicable to the 6-azaspiro[3.4]octane series.
| Compound | C8-Substituent | Biological Activity (MIC against M. tuberculosis H37Rv) |
| Derivative 1 | Isobutylcarbamoyl | 0.016 µg/mL |
| Derivative 2 | Cyclopropylmethylcarbamoyl | > 1 µg/mL |
| Derivative 3 | Morpholin-4-ylcarbonyl | > 1 µg/mL |
| Derivative 4 | Dimethylaminomethyl | > 1 µg/mL |
| Data derived from a study on 2,6-diazaspiro[3.4]octane derivatives, which are structurally analogous and provide relevant SAR insights. mdpi.com |
This data clearly indicates that even subtle changes in the amide substituent at the C8 position can have a dramatic impact on the antitubercular potency. The isobutylcarbamoyl group provided a remarkable increase in activity compared to other amide and amine functionalities. Other potential substitutions at the C8 position that have been explored in related spirocyclic systems include amines and triazoles, further expanding the chemical diversity and potential for biological activity.
Exploration of Bioisosteric Replacements (e.g., Phenyl Bioisosteres) in Lead Optimization
While the benzyl group is often crucial for activity, the phenyl ring itself can be associated with undesirable properties, such as poor metabolic stability or off-target effects. nih.gov A common strategy in lead optimization is the use of bioisosteric replacements, where the phenyl ring is substituted with another group that retains the key interactions but has improved physicochemical properties. drughunter.com
Bioisosteres for the phenyl ring can be broadly categorized into aromatic and non-aromatic (saturated) replacements. nih.gov
Aromatic Bioisosteres: These include other aromatic rings like pyridine, pyrimidine, or thiophene. These replacements can alter the electronic properties, introduce hydrogen bond donors or acceptors, and modulate metabolic stability.
Saturated Bioisosteres: These have gained significant interest as they increase the sp³-character of the molecule, which can lead to improved solubility and metabolic profiles. beilstein-journals.org Examples include bicyclo[1.1.1]pentane (BCP), cubane, and various oxabicycloalkanes. acs.orgenamine.net For instance, 2-oxabicyclo[2.2.2]octane has been successfully used as a phenyl ring bioisostere, leading to increased water solubility and enhanced metabolic stability in some cases. enamine.net
The choice of a suitable bioisostere is highly context-dependent, and what works for one biological target may not work for another. nih.gov The successful incorporation of a bicyclo[1.1.1]pentane (BCP) as a phenyl mimic in an antimalarial series, which resulted in a compound with equipotent activity and significantly improved metabolic properties, highlights the potential of this strategy. acs.org
Stereochemical Aspects in Structure-Activity Relationships
The 8-Benzyl-6-azaspiro[3.4]octane scaffold is chiral, with the spirocyclic carbon atom and the substituted C8 atom being potential stereocenters. The specific stereochemistry of a molecule can have a profound impact on its biological activity, as different enantiomers or diastereomers can exhibit vastly different potencies and selectivities. This is because the binding pockets of biological targets are themselves chiral, and only one stereoisomer may fit optimally.
In the development of nitrofuran antitubercular agents based on a 2,6-diazaspiro[3.4]octane core, the synthesis started from a racemic intermediate. mdpi.com While the study did not report the separation and individual testing of the enantiomers, it is a critical step in preclinical development to identify the eutomer (the more active enantiomer) and the distomer (the less active enantiomer). The distomer may be inactive, have a different activity, or contribute to off-target effects. Therefore, a thorough understanding of the stereochemical requirements for binding is essential for designing safer and more effective drugs.
Applications in Medicinal Chemistry and Drug Discovery
Utilization as a Versatile Scaffold for Novel Drug Design
The 8-Benzyl-6-azaspiro[3.4]octane moiety is a privileged structure in medicinal chemistry, serving as a versatile and conformationally rigid scaffold for the design of novel drug candidates. Its spirocyclic nature, where two rings share a single carbon atom, imparts a distinct three-dimensional geometry that is advantageous for achieving high-affinity and selective binding to biological targets. The synthesis of novel azaspiro[3.4]octanes has been described as providing multifunctional modules for drug discovery, underscoring the adaptability of this core structure. nih.gov
The benzyl (B1604629) group attached to the nitrogen atom at the 6-position offers a site for synthetic modification, allowing for the exploration of structure-activity relationships (SAR). For instance, in the development of antitubercular agents based on a related 2,6-diazaspiro[3.4]octane core, the benzyl group was a key feature in the initial lead compounds. mdpi.com While in some cases this group was removed or replaced to modulate properties like lipophilicity, its presence in the parent scaffold provides a crucial starting point for chemical elaboration. mdpi.com The inherent structural rigidity of the azaspiro[3.t4]octane core, combined with the synthetic tractability of the benzyl group, makes this compound and its derivatives valuable tools for medicinal chemists.
Development of Potential Therapeutic Agents Targeting Disease Pathways
The this compound scaffold has been incorporated into molecules targeting a variety of disease pathways. While direct therapeutic applications of the parent compound are not extensively documented, its derivatives and related azaspiro[3.4]octane-containing molecules have shown significant biological activity. For example, compounds incorporating the 2,6-diazaspiro[3.4]octane core, a close structural relative, have been identified as potent inhibitors of the menin-MLL1 interaction for cancer treatment, modulators of MAP and PI3K signaling, selective dopamine (B1211576) D3 receptor antagonists, and inhibitors of VDAC1 for diabetes treatment. mdpi.com
Furthermore, a series of nitrofuran carboxamides built upon a 2,6-diazaspiro[3.4]octane framework yielded a remarkably potent antitubercular lead with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis. mdpi.com These examples underscore the potential of the azaspiro[3.4]octane core, and by extension this compound, to serve as a foundation for the development of novel therapeutics across a range of diseases. The specific substitution pattern of this compound provides a unique vector for exploring chemical space in the pursuit of new and improved therapeutic agents.
Role in Fragment-Based Drug Discovery Programs
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The azaspiro[3.4]octane core is an ideal starting point for FBDD due to its relatively low molecular weight and well-defined three-dimensional shape. The synthesis of various azaspiro[3.4]octanes can serve as a source of uncharted multifunctional modules for drug discovery chemistry, aligning with the principles of FBDD. nih.gov
The this compound scaffold itself, or fragments derived from it, can be used to probe the binding pockets of proteins. The benzyl group can be systematically modified or replaced with other functionalities to optimize fragment binding and explore vectors for fragment evolution. The development of a diverse library of compounds based on the 2,6-diazaspiro[3.4]octane core for antitubercular drug discovery exemplifies how this scaffold can be utilized to explore molecular peripheries and identify potent leads. mdpi.com This approach allows for the efficient exploration of chemical space around a rigid core, a hallmark of successful FBDD campaigns.
Design of Compounds with Tunable Physicochemical Properties for Improved Drugability
A critical aspect of drug design is the optimization of physicochemical properties to ensure that a compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, collectively known as drugability. The this compound scaffold offers several avenues for tuning these properties. The spirocyclic core itself introduces a degree of rigidity that can be beneficial for metabolic stability.
Contribution to the Expansion of Chemical Space for Lead Identification
The exploration of novel chemical space is essential for the discovery of first-in-class medicines. The unique three-dimensional architecture of the this compound scaffold contributes significantly to this endeavor. Saturated spirocycles, such as the azaspiro[3.4]octane core, provide access to regions of chemical space that are underexplored compared to more traditional flat, aromatic ring systems. The high fraction of sp3-hybridized carbon atoms in these scaffolds is a desirable feature in modern drug discovery.
The synthesis of novel thia-azaspiro[3.4]octanes and other related spirocycles has been highlighted as a means to access uncharted multifunctional modules for drug discovery. nih.gov By providing a rigid and synthetically accessible framework, this compound and its analogues enable the systematic exploration of new areas of chemical space. mdpi.com This expansion of accessible molecular architectures increases the probability of identifying novel lead compounds with unique biological activities and intellectual property potential. nih.gov
Analytical Methodologies for Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 8-benzyl-6-azaspiro[3.4]octane, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for establishing the precise structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum, the aromatic protons of the benzyl (B1604629) group would appear in the downfield region (approximately 7.2-7.4 ppm). The benzylic protons (CH₂) adjacent to the nitrogen would produce a characteristic singlet or a pair of doublets, while the protons on the azetidine (B1206935) and cyclopentane (B165970) rings of the spiro-system would exhibit complex multiplets in the aliphatic region. While specific, publicly available spectra for this exact compound are scarce, related structures are well-characterized. For instance, in derivatives of 2,6-diazaspiro[3.4]octane, the spirocyclic protons appear across a broad range, and specific shifts are highly dependent on the substitution pattern.
Solid-state ¹³C NMR has also been used to characterize complex molecules containing spirocyclic systems, providing information on the crystalline form of the compound. google.com
Mass Spectrometry (MS, LC-MS, HRMS)
Mass spectrometry (MS) is critical for determining the molecular weight of this compound and for obtaining information about its fragmentation patterns, which further corroborates its structure. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing reaction mixtures and assessing purity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For this compound (C₁₄H₁₉N), the expected exact mass can be calculated and compared against the experimental value. Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can be calculated for various adducts. For the closely related compound, 6-benzyl-6-azaspiro[3.4]octan-8-amine, predicted CCS values have been computed, as shown in the table below. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for a Related Azaspiro-Compound
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 217.16992 | 147.8 |
| [M+Na]⁺ | 239.15186 | 152.5 |
| [M-H]⁻ | 215.15536 | 154.2 |
Data for 6-benzyl-6-azaspiro[3.4]octan-8-amine, a structurally similar compound. uni.lu
Chromatographic Purity and Characterization
Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for the determination of its purity.
High-Performance Liquid Chromatography (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of this compound. These techniques are routinely mentioned in the quality control of this compound and its derivatives. bldpharm.combldpharm.comsmolecule.com
A typical method would involve a reverse-phase column (e.g., C18). For the analysis of a related compound, 6-benzyl-1-oxa-6-azaspiro(2,5)octane, a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility) was employed. sielc.com The retention time and peak purity, determined by a detector such as a UV spectrophotometer or a mass spectrometer, are key indicators of the compound's identity and homogeneity.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of synthetic reactions and to get a preliminary assessment of purity. For nitrogen-containing compounds like this compound, a silica (B1680970) gel plate is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The components are visualized under UV light or by using a chemical staining agent.
Determination of Enantiomeric Excess (EE)
The spiro center of this compound is a point of chirality, meaning the compound can exist as a pair of enantiomers. In asymmetric synthesis, or when resolving a racemic mixture, it is crucial to determine the enantiomeric excess (ee), which measures the purity of one enantiomer over the other.
This is typically achieved using chiral chromatography, most commonly chiral HPLC. This technique uses a stationary phase that is itself chiral and can interact differently with the two enantiomers, leading to their separation and allowing for their quantification. While the synthesis of chiral azaspiro[3.4]octane derivatives has been a subject of research, specific methodologies for determining the enantiomeric excess of the title compound are not widely detailed in the public literature.
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Contributions of 8-Benzyl-6-azaspiro[3.4]octane Derivatives
Research into azaspiro[3.4]octane derivatives has yielded several noteworthy contributions to drug discovery. The core structure is considered a "privileged" scaffold due to its frequent appearance in biologically active compounds. mdpi.com Its rigid conformation is believed to enhance selectivity for biological targets. researchgate.net
Derivatives of the closely related 2,6-diazaspiro[3.4]octane have shown a wide range of biological activities. mdpi.com For instance, a series of nitrofuran derivatives based on this core have been identified as potent antitubercular agents, with one lead compound showing a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis. mdpi.comnih.gov This highlights the potential of the spirocyclic core to be elaborated into potent therapeutics. mdpi.com
Furthermore, other derivatives of the 2,6-diazaspiro[3.4]octane motif have been investigated for various therapeutic applications, including as:
Hepatitis B capsid protein inhibitors mdpi.com
Inhibitors of the menin-MLL1 interaction for cancer treatment mdpi.com
Modulators of MAP and PI3K signaling pathways mdpi.com
Selective dopamine (B1211576) D3 receptor antagonists mdpi.com
VDAC1 inhibitors for diabetes treatment mdpi.com
ENPP1 inhibitors for STING pathway-mediated immunotherapy acs.orgacs.org
A novel diazaspiro[3.4]octane series has also been identified as active against multiple stages of the human malaria parasite Plasmodium falciparum. researchgate.net Structure-activity relationship studies of these compounds have led to the identification of derivatives with low nanomolar activity against the asexual blood-stage of the parasite. researchgate.net
Emerging Avenues for Further Chemical Synthesis and Functionalization
The synthesis of azaspiro[3.4]octane derivatives is an active area of research, with a focus on developing step-economic and scalable routes to create novel and structurally diverse modules for drug discovery. nih.govlookchem.com Robust and mild flow technology-assisted protocols are being developed for the synthesis of these strained spiro heterocycles. researchgate.net
Key strategies include:
[3+2] Cycloaddition reactions: This method has been used for the improved synthesis of compounds like 6-benzyl-2,6-diazaspiro[3.4]octane oxalate. researchgate.net
Annulation strategies: Facile, multi-step syntheses of 2-azaspiro[3.4]octane have been developed, involving either the annulation of the cyclopentane (B165970) or the four-membered ring, using readily available starting materials. rsc.org
Modular Synthesis: Researchers are creating multifunctional modules that can be further elaborated. For example, the synthesis of novel thia- and oxa-azaspiro[3.4]octanes provides structurally diverse building blocks for medicinal chemists. lookchem.com
Functionalization: The sequential functionalization of amine functionalities within the spirocyclic scaffold allows for the creation of diverse compound libraries. researchgate.net These libraries can then be screened for activity against various biological targets.
Future efforts will likely focus on developing enantioselective synthetic approaches to produce specific stereoisomers, which can be crucial for biological activity and reducing off-target effects. lookchem.com
Prospects for Novel Biological Target Identification and Therapeutic Applications
The unique three-dimensional structure of azaspiro[3.4]octane derivatives makes them attractive candidates for targeting novel biological pathways. Their rigidity can offer more selective interactions with protein binding sites compared to more flexible molecules. researchgate.net
Emerging therapeutic areas for these compounds include:
Neurodegenerative and Psychiatric Disorders: Derivatives of 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane are being investigated as M4 muscarinic acetylcholine (B1216132) receptor agonists. google.comgoogle.com Such compounds have potential applications in treating Alzheimer's disease, dementia, schizophrenia, and depression. google.com
Infectious Diseases: Beyond tuberculosis and malaria, the azaspirocycle scaffold can be mounted onto other structures, like fluoroquinolones, to create new anti-infective agents with potentially improved metabolic stability. nih.govepa.gov
Oncology: The identification of ENPP1 inhibitors for STING pathway-mediated immunotherapy opens up new avenues in cancer treatment. acs.orgacs.org Further exploration of this scaffold could lead to the discovery of inhibitors for other key oncology targets.
The development of diverse compound libraries based on the azaspiro[3.4]octane core will be crucial for screening against a wide range of biological targets and identifying new therapeutic leads. researchgate.net
Integration of Computational and Experimental Approaches for Advanced Drug Discovery
The synergy between computational and experimental methods is accelerating the discovery and optimization of drugs based on the azaspiro[3.4]octane scaffold. researchgate.netnih.gov
Computational approaches play a vital role in:
Virtual High-Throughput Screening (vHTS): In silico screening of large compound libraries can identify potential hits before resource-intensive laboratory synthesis and testing. beilstein-journals.org
Pharmacophore Modeling: This technique helps in understanding the essential spatial arrangement of chemical features required for biological activity, guiding the design of more potent and selective molecules. researchgate.net
Predicting ADMET Properties: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new compounds, helping to prioritize candidates with favorable drug-like properties. beilstein-journals.org
Mechanistic Studies: Quantum chemical calculations can be used to investigate reaction mechanisms, such as the aminolysis of related epoxysulfolanes, providing insights for optimizing synthetic routes. researchgate.net
Experimental approaches then validate and refine the computational predictions through:
Chemical Synthesis and Characterization: Synthesizing the computationally designed compounds and confirming their structure. researchgate.net
In Vitro and In Vivo Testing: Evaluating the biological activity and efficacy of the new derivatives in cell-based assays and animal models. mdpi.comacs.org
This iterative cycle of computational design and experimental validation is a powerful strategy for accelerating the drug discovery pipeline, reducing costs, and increasing the likelihood of success for novel therapeutics derived from the this compound family. beilstein-journals.org
Q & A
Basic: What are the established synthetic routes for 8-Benzyl-6-azaspiro[3.4]octane, and what analytical techniques are critical for confirming its structural integrity?
Answer:
Synthesis typically involves spiroannulation reactions, such as the condensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzylamine derivatives under controlled conditions . Key reagents (e.g., benzyl halides or boronic esters) should be purified to >97% purity to minimize side reactions, as demonstrated in Kanto Reagents’ protocols for structurally related azaspiro compounds . Structural validation requires:
- NMR spectroscopy : Compare chemical shifts (e.g., sp³-hybridized carbons in the azaspiro core at δ 40–60 ppm in -NMR) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 216.2 for the parent compound) and rule out impurities .
Basic: How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing this compound derivatives?
Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- Multi-technique validation : Cross-reference NMR with FT-IR (amide I/II bands) and X-ray crystallography (if crystalline) .
- Computational modeling : Use density functional theory (DFT) to predict - and -NMR shifts, aligning experimental and theoretical data .
- Standardized conditions : Use deuterated solvents (e.g., CDCl₃) and control temperature during spectral acquisition .
Advanced: What factorial design approaches optimize reaction conditions for synthesizing this compound derivatives with high enantiomeric purity?
Answer:
A 3-factor, 2-level factorial design is recommended to evaluate:
- Variables : Temperature (25–80°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DCM) .
- Response metrics : Yield, enantiomeric excess (HPLC chiral columns), and reaction time .
Virtual simulations using AI-driven tools (e.g., COMSOL Multiphysics) can model steric effects of the benzyl group on transition states, reducing trial-and-error experimentation .
Advanced: How can computational modeling elucidate the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Molecular dynamics (MD) simulations : Track spatial orientation of the benzyl group during SN2 reactions .
- Transition state analysis : Calculate activation energies for ring-opening pathways using Gaussian software .
- Solvent effects : Simulate polarity impacts (e.g., water vs. acetonitrile) on reaction kinetics via COSMO-RS models .
Advanced: What strategies exist for impurity profiling in spirocyclic compounds like this compound?
Answer:
- Chromatographic separation : Use HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities (e.g., azaspiro dimers or des-benzyl analogs) .
- Reference standards : Compare retention times with certified impurities (e.g., EP-grade azaspiro decane-dione derivatives) .
- Mass spectrometry : Employ high-resolution MS (HRMS) to identify trace impurities (<0.1%) via exact mass matching .
Methodological: How can researchers integrate experimental and computational data to refine synthetic protocols for this compound?
Answer:
- Data-driven optimization : Use AI platforms (e.g., COMSOL) to correlate experimental yields with simulated reaction parameters (e.g., steric bulk, solvent dielectric constant) .
- Sensitivity analysis : Rank variables (e.g., temperature > catalyst > solvent) using partial least squares (PLS) regression on factorial design data .
- Machine learning : Train models on historical reaction data to predict optimal conditions for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
